An In-Depth Technical Guide to the Receptor Binding Profile of R(+)-7-Hydroxy-DPAT Hydrobromide
An In-Depth Technical Guide to the Receptor Binding Profile of R(+)-7-Hydroxy-DPAT Hydrobromide
Introduction: The Quintessential Tool for Dopamine D3 Receptor Interrogation
R(+)-7-hydroxy-N,N-di-n-propyl-2-aminotetralin hydrobromide, commonly known as R(+)-7-OH-DPAT, stands as a cornerstone pharmacological tool in the study of the dopaminergic system. Its high affinity and selectivity for the dopamine D3 receptor have made it an indispensable ligand for elucidating the physiological and pathological roles of this specific receptor subtype.[1] Unlike its structural isomer, 8-OH-DPAT, which is a canonical 5-HT1A receptor agonist, 7-OH-DPAT exhibits a distinct pharmacological profile, primarily targeting dopamine D2-like receptors, with a marked preference for the D3 subtype.[1][2]
This guide provides a comprehensive technical overview of the receptor binding profile of R(+)-7-OH-DPAT, intended for researchers, scientists, and drug development professionals. We will dissect its affinity across various neurotransmitter receptors, explore the functional consequences of its binding, and provide a validated experimental protocol for its characterization, thereby offering a complete framework for its effective application in research.
Section 1: Core Target Engagement: Unraveling High-Affinity D3 Receptor Binding
The defining characteristic of R(+)-7-OH-DPAT is its potent and high-affinity binding to the dopamine D3 receptor. Numerous studies utilizing radioligand binding assays with cloned human and rat receptors have consistently demonstrated its sub-nanomolar affinity for this target.[3][4][5] For instance, studies on cloned human dopamine D3 receptors have reported Ki values as low as 0.57 nM and 0.78 nM.[3][6] This potent interaction is stereoselective, with the R(+) enantiomer displaying significantly higher affinity for both D3 and D2 receptors compared to its S(-) counterpart.[2][3]
Functionally, R(+)-7-OH-DPAT is a full agonist at the D3 receptor.[6] This has been demonstrated in functional assays, such as those measuring calcium mobilization in HEK293 cells expressing the D3 receptor, where it produces a robust response with an EC50 value of 13.5 nM.[6] As the D3 receptor is a Gi/o-coupled receptor, its activation by an agonist like 7-OH-DPAT typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: D3 receptor signaling pathway upon agonist binding.
The binding of R(+)-7-OH-DPAT to D3 receptors is also sensitive to guanine nucleotides like GTP, which is characteristic of agonist binding to G protein-coupled receptors (GPCRs).[4][7] This sensitivity indicates an efficient coupling between the receptor and its associated G protein.[7] In vivo, this potent agonist activity at D3 autoreceptors, which are located presynaptically on dopamine neurons, leads to a reduction in dopamine release and synthesis.[3][8]
Section 2: Selectivity Profile: A Comparative Analysis Across Receptors
While celebrated for its D3 preference, a thorough understanding of R(+)-7-OH-DPAT requires a critical evaluation of its binding to other receptors, as this "off-target" activity can influence experimental outcomes.
Dopamine Receptor Subtypes
R(+)-7-OH-DPAT binds with significant, albeit lower, affinity to the dopamine D2 receptor. Reported Ki and Kd values for the D2 receptor are typically in the low nanomolar range (e.g., Kd of 3.6 nM to Ki of 61 nM), varying with experimental conditions.[4][6] This results in a selectivity ratio for D3 over D2 that can range from approximately 10-fold to over 200-fold, depending on the assay.[3][4] This is a crucial consideration, as many physiological effects may be mediated by a combination of D2 and D3 receptor activation. Its affinity for D1 and D4 receptors is considerably lower, with Ki values in the mid-to-high nanomolar range, indicating minimal engagement at typical experimental concentrations.[6]
Serotonin and Other Receptors
In stark contrast to its structural isomer 8-OH-DPAT, a potent 5-HT1A agonist, R(+)-7-OH-DPAT displays low affinity for serotonin receptors.[1][9] However, some studies indicate that at higher concentrations, it can interact with 5-HT1A receptors, exhibiting partial agonist activity.[2] For instance, one study noted that its affinity for 5-HT1A receptors was about 20-fold lower than its affinity for D3 receptors.[2] Its binding to other sites, such as sigma receptors, is considered negligible.[7]
Data Summary: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of R(+)-7-OH-DPAT at various dopamine and serotonin receptor subtypes, compiled from authoritative sources.
| Receptor Subtype | Reported Ki (nM) | Selectivity vs. D3 | Source(s) |
| Dopamine D3 | 0.57 - 0.78 | - | [3][6] |
| Dopamine D2 | 3.6 - 61 | ~5 to 78-fold lower affinity | [4][5][6] |
| Dopamine D1 | 650 | ~830-fold lower affinity | [6] |
| Dopamine D4 | 5,300 | ~6800-fold lower affinity | [6] |
| Serotonin 5-HT1A | ~20-fold lower affinity than D3 | ~20-fold lower affinity | [2] |
Note: Absolute Ki values can vary between studies due to differences in tissue/cell preparations, radioligands, and assay conditions.
Caption: Relative binding affinity of R(+)-7-OH-DPAT.
Section 3: Experimental Protocol: Radioligand Competition Binding Assay
To empirically determine the binding affinity (Ki) of a test compound at the dopamine D3 receptor using R(+)-7-OH-DPAT, a radioligand competition binding assay is a standard and robust method. The principle involves measuring the ability of a non-labeled test compound to displace a radiolabeled ligand (e.g., [3H]R(+)-7-OH-DPAT) from the receptor.
Causality and Self-Validation
This protocol is designed to be self-validating. The inclusion of controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known D3 antagonist) is critical. The difference yields specific binding, which should be displaceable in a concentration-dependent manner by the test compound. The resulting sigmoidal curve allows for the calculation of an IC50, which is then converted to a Ki using the Cheng-Prusoff equation, correcting for the concentration and affinity of the radioligand used.[10]
Materials
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Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D3 receptor.
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Radioligand: [3H]R(+)-7-OH-DPAT (Specific Activity: 50-80 Ci/mmol).
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Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
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Test Compound: R(+)-7-OH-DPAT hydrobromide (for self-displacement curve) or other unlabeled test ligands.
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Non-specific Determinate: Spiperone (10 µM final concentration) or another suitable D2/D3 antagonist.
-
Equipment: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/B, pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter, scintillation fluid.
Step-by-Step Methodology
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Membrane Preparation: Thaw frozen D3 receptor-expressing cell membranes on ice. Homogenize gently in ice-cold assay buffer and determine protein concentration (e.g., via BCA assay). Dilute to a final concentration of 10-20 µg protein per well. The precise amount must be optimized to ensure that total receptor concentration is well below the Kd of the radioligand to avoid ligand depletion.[11]
-
Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:
-
Assay Buffer: Add to all wells to bring to final volume.
-
Test Compound/Controls (50 µL): Add serial dilutions of the test compound. For controls, add buffer (for total binding) or 10 µM Spiperone (for non-specific binding).
-
Radioligand (50 µL): Add [3H]R(+)-7-OH-DPAT to all wells. The final concentration should be approximately equal to its Kd value (e.g., 0.5 - 1.0 nM) to achieve a good signal-to-noise ratio.
-
Membrane Suspension (150 µL): Add the diluted membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[7][10]
-
Harvesting: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).
-
Washing: Quickly wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate. Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Sources
- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
